molecular formula C20H19ClN4O2 B2871967 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946355-39-1

4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2871967
CAS No.: 946355-39-1
M. Wt: 382.85
InChI Key: YGKYZQJKEILNCT-UHFFFAOYSA-N
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Description

4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethoxy group, and a pyrimidinylamino group attached to a benzamide core

Preparation Methods

The synthesis of 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine core can be synthesized through the reaction of ethyl acetoacetate with guanidine to form 6-ethoxy-2-methylpyrimidin-4-amine.

    Amination reaction: The 6-ethoxy-2-methylpyrimidin-4-amine is then reacted with 4-chloroaniline under suitable conditions to form the intermediate 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline.

    Formation of the benzamide: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can be compared with other similar compounds, such as:

    4-chloro-N-(4-aminophenyl)benzamide: This compound lacks the pyrimidinylamino group and may have different biological activities and chemical properties.

    4-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide: The presence of a methoxy group instead of an ethoxy group may influence the compound’s reactivity and biological activity.

    4-chloro-N-(4-((6-ethoxy-2-ethylpyrimidin-4-yl)amino)phenyl)benzamide: The substitution of a methyl group with an ethyl group in the pyrimidine ring may affect the compound’s pharmacokinetic properties and potency.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-3-27-19-12-18(22-13(2)23-19)24-16-8-10-17(11-9-16)25-20(26)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKYZQJKEILNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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